NAPHTHOL AS-D PHOSPHATE
Description
Naphthol AS-D Phosphate (CAS 135-61-5) is a naphthol derivative widely used as a histochemical substrate for detecting phosphatase activity. Its chemical formula is C₁₈H₁₅NO₂, with a molecular weight of 277.32 g/mol. Structurally, it consists of a naphthol group linked to a phosphate moiety, enabling enzymatic hydrolysis by phosphatases to release free naphthol, which reacts with diazonium salts to form colored precipitates.
Key properties include:
- Melting Point: 196–198°C
- Solubility: Soluble in organic solvents like dimethylformamide but insoluble in water and sodium carbonate solutions.
- Applications: Primarily used in enzyme histochemistry to localize acid and alkaline phosphatases in tissues, aiding in the diagnosis of hematopoietic disorders and inflammatory conditions.
Properties
CAS No. |
27580-13-8 |
|---|---|
Molecular Formula |
C18H16NO5P |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H16NO5P/c1-12-6-2-5-9-16(12)19-18(20)15-10-13-7-3-4-8-14(13)11-17(15)24-25(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |
InChI Key |
NQMNDWPDYBPJNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |
Other CAS No. |
27580-13-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Naphthol AS-D
The classical approach to preparing Naphthol AS-D phosphate involves the phosphorylation of the parent Naphthol AS-D compound. This process typically uses phosphorylating agents such as phosphorus oxychloride (POCl3) or alternative reagents in organic solvents.
Solvent Systems and Catalysts:
Research from Jeffree and Taylor (1961) demonstrated that using dioxan as a solvent with pyridine as a catalyst significantly improves the conversion of Naphthol AS-D to its acid phosphate derivative. This method yielded superior conversion rates compared to the use of POCl3 in tetrahydrofuran or dioxan, with or without additional catalysts.Reaction Conditions:
The phosphorylation is carried out under controlled temperature conditions to minimize side reactions such as polymerization, which was suspected to occur during the process. The product obtained was suitable for histochemical localization of alkaline phosphatase, indicating the functional integrity of the phosphate ester formed.
Reversed Phase Transfer Catalysis (RPTC)
A more recent and innovative method involves the synthesis of Naphthol AS-D pigment (closely related to the phosphate derivative) by reversed phase transfer catalysis, which enhances reaction rates and product purity.
Mechanism:
In this method, the aryldiazonium cation (e.g., 4-nitrobenzenediazonium chloride) is transferred from an aqueous phase to an organic phase (such as nitrobenzene) as a lipophilic ion pair using perfluorooctyl potassium sulfonates as catalysts. The azo-coupling reaction then occurs in the organic phase with Naphthol AS-D acting as the coupling component.Advantages:
This method offers increased reaction rates and higher purity of the synthesized product compared to conventional aqueous phase reactions. Although this study primarily focused on pigment synthesis, the principles of phase transfer catalysis could be adapted for phosphate ester preparation, potentially improving efficiency and yield.
Comparative Summary of Preparation Methods
Detailed Research Findings
Conversion Efficiency:
The 1961 study by Jeffree and Taylor highlighted that phosphorylation in dioxan with pyridine achieved superior conversion of Naphthol AS-D to its phosphate ester compared to POCl3 methods. This suggests that solvent choice and catalyst presence critically influence reaction yield and product quality.Polymerization Concerns:
During phosphorylation, some polymerization of the product may occur, potentially affecting the purity and performance of the phosphate ester in enzymatic assays. Optimizing reaction conditions such as temperature and reagent concentrations can mitigate this issue.Phase Transfer Catalysis Impact:
The 2013 study on reversed phase transfer catalysis demonstrated that transferring reactive species into an organic phase can accelerate azo-coupling reactions and improve product purity. Although focused on pigment synthesis, this approach indicates potential for improving this compound synthesis by facilitating better control over reaction environments.
Practical Considerations in Preparation
Storage and Handling:
Solutions of this compound are often prepared fresh or stored in aliquots at low temperatures (e.g., -20°C) to maintain stability and prevent degradation.Purification: Post-reaction purification may involve filtration and washing steps to remove unreacted reagents and by-products, ensuring high purity for histochemical applications.
Chemical Reactions Analysis
NAPHTHOL AS-D PHOSPHATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or alkaline phosphatase, this compound is hydrolyzed to release naphthol and phosphate.
Coupling Reactions: The released naphthol can couple with diazonium salts to form azo dyes, which are useful in histochemical staining.
Common reagents used in these reactions include diazonium salts such as Fast Red TR and hexazo-p-rosanilin . The major products formed are azo dyes, which are intensely colored and used for various staining applications.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Naphthol AS-D phosphate has the molecular formula C₁₉H₁₆NNa₂O₅P and is soluble in water. The compound serves as a substrate for two key enzymes: Acid Phosphatase (ACP) and Tissue Non-Specific Alkaline Phosphatase (TNAP) . Upon hydrolysis by these enzymes, this compound releases naphthol AS-D, which subsequently reacts with diazonium salts to produce colored azo dyes. This reaction is crucial for visualizing and quantifying enzyme activities in biological samples.
Scientific Research Applications
This compound has a wide array of applications in scientific research, including:
- Histochemistry : Utilized to demonstrate acid and alkaline phosphatase activities in tissue sections.
- Diagnostic Assays : Employed in diagnostic kits for detecting phosphatase activity in clinical samples.
- Biological Research : Used in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.
- Industrial Applications : Applied in the development of staining reagents and diagnostic tools for various biochemical assays.
Fluorometric Assay for Alkaline Phosphatase
A study demonstrated a highly sensitive fluorometric method using this compound to assay total alkaline phosphatase activity. The optimal conditions were established at pH 9.8, showing significant sensitivity at low serum concentrations, thus enhancing the detection of alkaline phosphatase in clinical diagnostics.
Impact on Osteoblasts and Osteoclasts
In vitro studies explored the effects of this compound on human osteoblasts and osteoclasts, highlighting its role in regulating bone metabolism. The compound was used to assess alkaline phosphatase activity, a marker for osteogenic differentiation, showcasing its relevance in understanding bone health.
Specificity Enhancement for TRAP Assays
Research focused on increasing the specificity of tartrate-resistant acid phosphatase (TRAP) assays by utilizing this compound as a substrate for serum type 5 TRAP activity. This approach provided improved specificity compared to traditional substrates like para-nitrophenylphosphate (pNPP), particularly in clinical samples from patients with end-stage renal disease.
Biochemical Pathways
The hydrolysis of this compound impacts several biochemical pathways:
- Phosphatase Pathways : Modulates the activity of phosphatases, affecting dephosphorylation reactions vital for cell signaling and metabolism.
- Cellular Effects : Alters the phosphorylation state of proteins, influencing gene expression and cellular processes such as differentiation and metabolism.
Pharmacokinetics
The compound’s high water solubility suggests good bioavailability, making it effective across various laboratory settings. Environmental factors such as pH and temperature can influence its stability and activity.
Mechanism of Action
The mechanism of action of NAPHTHOL AS-D PHOSPHATE involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate, and upon enzymatic action, it releases naphthol and phosphate. The released naphthol can then participate in coupling reactions to form colored azo dyes, which are used for visualizing enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthol AS-D Chloroacetate
- CAS: Not explicitly stated; often used as a substrate in kits (e.g., Sigma N-0758).
- Enzymatic Target : Specific esterases in neutrophils and myeloid cells.
- Applications: Detects granulocytic lineage cells (e.g., neutrophils) in tissues via chloroacetate esterase (CAE) staining. Diagnostic marker for myeloid leukemia; absence of activity ("esterase defect") distinguishes myeloid from lymphoid malignancies.
- Key Distinction : Unlike AS-D Phosphate, it is resistant to sodium fluoride inhibition, enhancing specificity for myeloid cells.
Naphthol AS-BI Phosphate
- CAS : 530-79-0.
- Chemical Formula : C₁₉H₁₇Na₂O₇P (disodium salt).
- Enzymatic Target : Alkaline phosphatase (higher affinity than AS-D Phosphate).
- Applications :
- Key Distinction : Releases naphthol AS-BI upon hydrolysis, which couples more efficiently with diazonium salts than AS-D derivatives.
Naphthol AS-TR Phosphate
- CAS: Not explicitly stated; structurally similar to AS-D Phosphate.
- Applications :
- Key Distinction : Modified naphthol structure (TR variant) enhances binding to specific phosphatase isoforms.
Naphthol AS Acetate
- Applications: Substrate for nonspecific esterases in monocytes and macrophages. Used alongside AS-D Chloroacetate to differentiate monocytic (AS Acetate-positive) and granulocytic (AS-D Chloroacetate-positive) cells.
- Key Distinction : Hydrolyzed by esterases sensitive to sodium fluoride, unlike AS-D Chloroacetate.
Naphthol AS-OL
Data Table: Comparative Analysis of Naphthol Derivatives
Key Research Findings
Diagnostic Specificity of AS-D Chloroacetate: In myeloid leukemia, 70% of cases showed an "esterase defect" (lack of AS-D Chloroacetate activity), while lymphoid cases retained activity. Eosinophils occasionally exhibit false-positive reactions, necessitating corroborative markers.
Temporal Activity in Tuberculous Lesions: AS-D Chloroacetate hydrolysis in mononuclear phagocytes peaks 2–4 weeks post-infection, correlating with neutrophil infiltration.
Superior Kinetics of AS-BI Phosphate :
- AS-BI Phosphate’s hydrolysis rate is 1.5× faster than AS-D Phosphate under alkaline conditions due to enhanced enzyme-substrate affinity.
Structural Impact on Solubility :
- AS-BI Phosphate’s disodium salt formulation increases water solubility (>100 mg/mL) compared to AS-D Phosphate (<1 mg/mL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
